molecular formula C25H25N3O3S2 B2462496 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1252888-50-8

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B2462496
CAS RN: 1252888-50-8
M. Wt: 479.61
InChI Key: RAFNOKLWKYHGNI-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities

  • Potent Dual Inhibitors : A study by Gangjee et al. (2008) synthesized analogues similar to your compound as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds demonstrated potent inhibitory activities against human TS and DHFR, indicating their potential in cancer therapy (Gangjee et al., 2008).

Crystal Structure Analysis

  • Molecular Conformation Studies : Studies on compounds structurally related to the query molecule have been performed to understand their crystal structures and molecular conformations. For instance, Subasri et al. (2017) analyzed the crystal structures of similar compounds, providing insights into their molecular geometry (Subasri et al., 2017).

Antitumor Activities

  • Anticancer Potentials : Hafez and El-Gazzar (2017) synthesized derivatives of thieno[3,2-d]pyrimidine, related to the query compound, and evaluated their antitumor activities. These compounds showed potent anticancer activity on various human cancer cell lines, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

  • Antimicrobial Properties : Research has been conducted on the antimicrobial properties of pyrimidine derivatives. Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, exhibiting significant antibacterial and antifungal activities (Hossan et al., 2012).

Imaging and Radiosynthesis Applications

  • Imaging Applications : Dollé et al. (2008) reported on a series of pyrazolo[1,5-a]pyrimidineacetamides, structurally related to the query molecule, which were developed as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) (Dollé et al., 2008).

Chemical Synthesis and Characterization

  • Synthesis and Spectral Studies : Several studies have focused on the synthesis and spectral characterization of pyrimidine derivatives. These include work by Meng et al. (2012) on p-hydroxycinnamic acid amides and their interactions with proteins, providing a basis for understanding the chemical behavior of similar compounds (Meng et al., 2012).

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-31-20-9-7-19(8-10-20)26-22(29)15-33-25-27-21-11-12-32-23(21)24(30)28(25)14-18-6-5-16(2)17(3)13-18/h5-13H,4,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFNOKLWKYHGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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